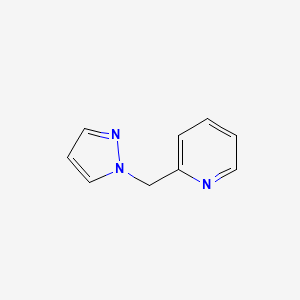

2-(Pyrazol-1-ylmethyl)pyridine

Descripción

2-(Pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings

Propiedades

Fórmula molecular |

C9H9N3 |

|---|---|

Peso molecular |

159.19 g/mol |

Nombre IUPAC |

2-(pyrazol-1-ylmethyl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h1-7H,8H2 |

Clave InChI |

XVVZPLYAFPQWFD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)CN2C=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazol-1-ylmethyl)pyridine typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method includes the reaction of pyrazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Análisis De Reacciones Químicas

Reactions with Nickel(II) Salts

2-(Pyrazol-1-ylmethyl)pyridine (denoted as L3 and L4 ) reacts with nickel(II) salts such as

or

to form mononuclear or dinuclear nickel(II) complexes, depending on the steric bulk of the substituents on the pyrazolyl unit .

-

L3 [2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine] gives dinuclear complexes

(5 ) and

(6 ) . -

L4 [2-(3,5-di-tert-butylpyrazol-1-ylmethyl)pyridine] gives mononuclear complexes

(7 ) and

(8 ) .

Ethylene Oligomerization

Nickel(II) complexes derived from this compound can be activated with

to catalyze the oligomerization of ethylene into C4, C6, and C8 alkenes, followed by Friedel-Crafts alkylation of the toluene solvent . Activities as high as 15,660 kg of alkylated products/mol Ni/h have been observed for complex 5 at 40 bar . When hexane is used as a solvent, only trace amounts of alkylated toluene products are observed .

Ring-Opening Polymerization of ε-Caprolactone

Complexes of (pyrazolylmethyl)pyridine with Cu(II) and Zn(II) act as initiators in the ring-opening polymerization of ε-caprolactone (ε-CL) .

-

Zn(II) complexes

(1 ) and

(3 ) exhibit higher rate constants of 0.044

and 0.096

respectively, compared to Cu(II) complexes

(2 ) and

(4 ) with rate constants of 0.017

and 0.031

at 110 °C . -

The polymerization reactions follow pseudo-first-order kinetics with respect to the ε-CL monomer .

-

Initiator 1 shows first-order dependency on the polymerization reactions and utilizes only one active site as the initiating group .

-

The molecular weights of the polymers produced range from 1982 g/mol to 14,568 g/mol, exhibiting relatively broad molecular weight distributions associated with transesterification reactions .

Formation of Pyrazolo[1,5-a]pyridines

This compound derivatives can be used in the synthesis of pyrazolo[1,5-a]pyridines . The general procedure involves reacting substituted aminoazopyrazole derivatives with 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl) phenyl)ethan-1-one, 2-benzenesulfonyl-1-(4-benzenesulfonyl-phenyl)-3-dimethylamino-propenone, and 3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one .

Aplicaciones Científicas De Investigación

2-(Pyrazol-1-ylmethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(Pyrazol-1-ylmethyl)pyridine depends on its application:

Catalysis: As a ligand, it coordinates with metal centers to form active catalytic sites that facilitate various chemical reactions.

Biological Activity: The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

- 2-(3,5-Dimethylpyrazol-1-ylmethyl)pyridine

- 2-(3,5-Di-tert-butylpyrazol-1-ylmethyl)pyridine

- 2-(3,5-Diphenylpyrazol-1-ylmethyl)pyridine

Comparison: 2-(Pyrazol-1-ylmethyl)pyridine is unique due to its specific structural features that allow it to form stable complexes with a variety of metal ions. Compared to its analogs, it offers a balance between steric hindrance and electronic properties, making it a versatile ligand in coordination chemistry .

Actividad Biológica

2-(Pyrazol-1-ylmethyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrazolylmethyl group. The presence of both nitrogen-containing heterocycles contributes to its diverse biological activities. The compound can act as a bidentate ligand, forming complexes with various metal ions, which may enhance its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of pyrazolyl-thiazole derivatives synthesized from this compound were tested against several bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated notable inhibition zones and low minimum inhibitory concentrations (MICs), suggesting strong antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 7c | E. coli | 20 | 10 |

| 7d | S. aureus | 25 | 5 |

| 7b | C. albicans | 15 | 15 |

Antioxidant Activity

The antioxidant potential of this compound derivatives has also been explored. Research indicates that these compounds can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. In particular, DPPH (2,2-diphenyl-1-picrylhydrazyl) assays revealed that certain derivatives exhibited IC50 values indicating strong antioxidant activity .

Table 2: Antioxidant Activity of Pyrazolyl-Thiazole Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| 7a | 4.67 |

| 7b | 20.56 |

| 7c | 45.32 |

Anticancer Activity

The anticancer properties of compounds derived from this compound have been investigated in various cancer cell lines. A study evaluating the cytotoxic effects of these compounds on breast cancer cell lines demonstrated significant reductions in cell viability at low concentrations . Molecular docking studies further supported these findings by indicating strong binding interactions with key proteins involved in cancer progression.

Case Study: Evaluation on Breast Cancer Cell Lines

In vitro studies on the MDA-MB-231 triple-negative breast cancer cell line revealed that specific derivatives significantly decreased cell viability at concentrations as low as 6.25 µM. This suggests the potential for developing targeted therapies based on these compounds .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Pyrazol-1-ylmethyl)pyridine in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound is classified as causing skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2A) . Use PPE, including gloves, lab coats, and safety goggles.

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers to avoid degradation. Prolonged storage may increase hazards due to compound instability .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and ventilate the area .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer :

- Ligand Synthesis : The ligand is typically synthesized via nucleophilic substitution, where pyrazole derivatives react with halogenated pyridines. For example, 2-(chloromethyl)pyridine reacts with pyrazole in a polar solvent (e.g., DMF) under reflux .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product (>98% by GC) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm ligand structure (e.g., pyrazole CH protons at δ 6.2–7.8 ppm; pyridine protons at δ 8.2–8.6 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (m/z 145.17, [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate purity (>98%) and stoichiometry (CHN) .

Advanced Research Questions

Q. How does the coordination behavior of this compound vary with different transition metals, and what structural implications arise?

- Methodological Answer :

- Metal-Specific Coordination :

- Cobalt(II) : Forms octahedral [Co(L)Cl] complexes (L = ligand), confirmed by X-ray crystallography .

- Nickel(II) : Prefers tetrahedral geometry in [Ni(L)Cl], differing from Co due to d electronic configuration .

- Stereochemical Analysis : Use magnetic susceptibility and UV-Vis spectroscopy to distinguish geometries. Octahedral Co(II) complexes exhibit higher μ (~4.5 BM) vs. tetrahedral Ni(II) (~3.2 BM) .

Q. What factors influence spin-state transitions in iron(II) complexes incorporating this compound as a ligand?

- Methodological Answer :

- Ligand Field Strength : Strong-field ligands (e.g., pyridine/pyrazole) stabilize low-spin Fe(II) (S = 0). Weak-field conditions favor high-spin (S = 2) .

- Temperature Dependence : Variable-temperature SQUID magnetometry detects spin crossover (e.g., Fe(L) transitions at 150–300 K) .

- Counterion Effects : Bulky anions (e.g., ClO_4$$^-) may distort coordination geometry, altering spin states .

Q. How can X-ray crystallography resolve structural ambiguities in metal complexes of this compound?

- Methodological Answer :

- Crystal Growth : Slow diffusion of diethyl ether into acetonitrile solutions yields diffraction-quality crystals .

- Data Interpretation : Bond length analysis (e.g., Co–N ≈ 2.05 Å vs. Co–N ≈ 2.10 Å) distinguishes binding modes .

- Validation : Compare experimental data with DFT-optimized structures to confirm geometry and hydrogen-bonding networks .

Q. How should researchers address contradictions in reported data regarding the stereochemical outcomes of cobalt(II) complexes with this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) to verify geometry .

- Advanced Characterization : Use EPR spectroscopy to detect paramagnetic species in Co(II) complexes, which may indicate alternative coordination pathways .

- Literature Cross-Validation : Compare crystallographic data (e.g., CCDC entries) with in-house results to identify discrepancies in ligand conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.